

# what is the structure of vicriviroc

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## Compound Focus: Vicriviroc

CAS No.: 306296-47-9

Cat. No.: S559713

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## Chemical Structure and Properties

The table below summarizes the fundamental chemical identifiers and physical properties of **Vicriviroc**.

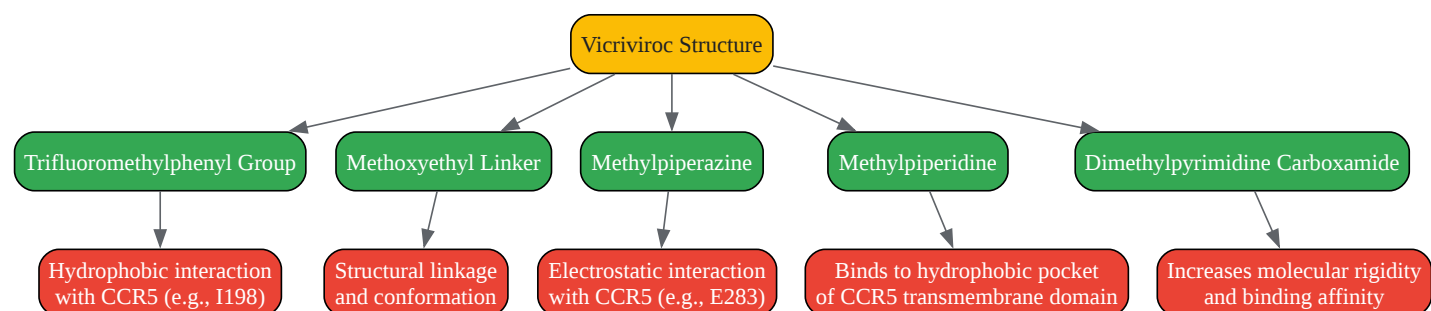
Property	Description
IUPAC Name	5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1] [2]
Chemical Formula	C <sub>28</sub> H <sub>38</sub> F <sub>3</sub> N <sub>5</sub> O <sub>2</sub> [1] [2] [3]
Average Molecular Weight	533.63 g/mol [2] [3]
CAS Registry Number	306296-47-9 [2] [3]
Chemical Structure (SMILES)	<chem>COC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N2[C@H](CN(C3(CCN(CC3)C(C4=C(C)N=CN=C4C)=O)C)CC2)C</chem> [2] [3]
Modality	Small Molecule [2]

Property	Description
External IDs	SCH 417690; SCH-D; MK-4176; MK-7690 [1] [2] [3]

**Vicriviroc** is commonly used in research as salts to improve stability or solubility; the most documented are **Vicriviroc** Maleate (CAS: 599179-03-0) [4] and **Vicriviroc** Hydrochloride (CAS: 541503-48-4) [2].

## Key Structural Features and Functional Motifs

The structure of **Vicriviroc** can be understood through its core components, each contributing to its function as a CCR5 antagonist.



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*Key structural motifs of **Vicriviroc** and their functional roles in CCR5 binding.*

## Method of Action and Structural Interactions

**Vicriviroc** is a **non-competitive allosteric antagonist** of the CCR5 receptor [1] [2] [5]. It binds to a hydrophobic pocket formed by the transmembrane helices of CCR5, inducing a conformational change that prevents the viral gp120 protein from engaging the receptor and blocks HIV-1 entry into host cells [1] [6] [5].

Key binding interactions include:

- **Hydrophobic interactions:** The trifluoromethylphenyl group interacts strongly with residue I198 on transmembrane helix 5 (TM5) of CCR5 [1].
- **Electrostatic interactions:** The positively charged tertiary nitrogen in the piperazine ring forms a critical interaction with the E283 (Glu283) residue on transmembrane helix 7 (TM7) of CCR5 [1] [5]. Residues Y108 and Y251 also contribute to strong binding interactions [1].

## Experimental Data on Biological Activity

The following table summarizes key activity data for **Vicriviroc** from experimental assays.

Assay Type	Cell Line / System	Measured Activity (IC <sub>50</sub> /EC <sub>50</sub> )	Description / Target	Citation
CCR5 Antagonism	Not Specified	<b>0.91 nM</b>	Inhibition of MIP-1α binding	[3]
CCR5 Antagonism	Not Specified	<b>16 nM</b>	Inhibition of RANTES-induced intracellular calcium release	[3]
HIV-1 Antiviral	Human PBMCs	<b>0.23 nM</b>	Against HIV-1 BaL strain (p24 protein level)	[3]
HIV-1 Antiviral	Human PBMCs	<b>0.56 nM</b>	Against HIV-1 ADA strain (p24 protein level)	[3]
Cytotoxicity	Human MT-4 cells	<b>&gt; 5 μM</b>	Cytostatic concentration (CC <sub>50</sub> ), demonstrates high selectivity index	[3]

## Research and Development Status

**Vicriviroc** was developed by Schering-Plough (now Merck) as an investigational oral therapeutic for HIV-1 infection [1] [2] [7]. Clinical development for treatment-experienced patients was discontinued as the drug did not meet primary efficacy endpoints in late-stage trials [1] [5]. Research continues into alternative applications, including its formulation in intravaginal rings for HIV prevention [8].

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## References

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